

physical and chemical properties of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile
Cat. No.:	B181795
	Get Quote

An In-depth Technical Guide to **1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile**

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile** (CAS No: 20802-15-7). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data on the molecule's structure, spectral characteristics, reactivity, and safety considerations. While direct experimental data for this specific compound is limited, this guide leverages established principles of organic chemistry and data from structurally analogous compounds to provide robust, field-proven insights. Methodologies for its synthesis and characterization are presented, offering a self-validating framework for laboratory application.

Nomenclature and Molecular Structure

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile is a small organic molecule featuring a cyclopropane ring and a nitrile functional group attached to the same carbon, which is also bonded to a 3,4-dimethoxyphenyl substituent.

- IUPAC Name: **1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile**

- CAS Number: 20802-15-7[1]
- Molecular Formula: C₁₂H₁₃NO₂[1]
- Molecular Weight: 203.24 g/mol [1]
- Synonyms: 1-(3,4-Dimethoxyphenyl)cyclopropane-1-carbonitrile

The structure incorporates three key functional components that dictate its properties:

- The 3,4-Dimethoxyphenyl Group: An aromatic ring activated by two electron-donating methoxy groups, making it susceptible to electrophilic substitution and influencing the electronic properties of the entire molecule.
- The Cyclopropane Ring: A highly strained, three-membered aliphatic ring. This strain imparts unique reactivity, often behaving with some characteristics of a double bond.[2][3]
- The Nitrile Group (-C≡N): A polar functional group that can participate in various chemical transformations, such as hydrolysis, reduction, or acting as a hydrogen bond acceptor.[2]

Caption: Molecular structure of **1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile**.

Physical Properties

Direct experimental data for the physical properties of **1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile** are not widely reported in publicly accessible databases.[1][4] The data presented below are based on typical values for related small aromatic molecules and should be considered as estimated values pending experimental verification.

Property	Value	Source/Justification
Appearance	White to off-white solid or crystalline powder.	Based on analogous aromatic nitriles.
Melting Point	Data not available. [1]	Likely a solid at room temperature due to its molecular weight and aromatic nature.
Boiling Point	Data not available. [1]	Expected to be high (>250 °C) due to its polarity and molecular weight.
Solubility	Soluble in common organic solvents (e.g., DMSO, DMF, CH ₂ Cl ₂ , CHCl ₃ , Ethyl Acetate). Sparingly soluble in alcohols. Insoluble in water.	Polarity of the nitrile and aromatic ether groups suggests solubility in polar aprotic solvents.
Density	Data not available. [1]	-

Spectral Properties Analysis

The structural identity and purity of the compound are best confirmed through a combination of spectroscopic techniques. Below is an expert interpretation of the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly characteristic:

- Aromatic Protons (3H): The three protons on the dimethoxyphenyl ring will appear in the aromatic region (~6.8-7.2 ppm). Due to the substitution pattern, they will likely present as a complex multiplet or as a doublet, a singlet, and a doublet of doublets.
- Methoxy Protons (6H): Two distinct singlets are expected for the two methoxy (-OCH₃) groups, likely appearing around 3.8-3.9 ppm. This is consistent with data for (3,4-Dimethoxyphenyl)acetonitrile, which shows signals at 3.885 and 3.872 ppm.[\[5\]](#)

- Cyclopropyl Protons (4H): The four protons on the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns. They are expected to appear as two distinct multiplets in the upfield region (~1.2-1.8 ppm). For the parent cyclopropanecarbonitrile, these protons appear between 0.9 and 1.4 ppm.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide confirmation of the carbon skeleton:

- Aromatic Carbons (6C): Six signals are expected in the aromatic region (~110-150 ppm). The two carbons attached to the oxygen atoms will be the most downfield shifted within this group.
- Methoxy Carbons (2C): Two signals around 55-56 ppm are anticipated for the methoxy carbons.[7]
- Nitrile Carbon (1C): The nitrile carbon (-C≡N) typically appears in the range of 115-125 ppm.
- Cyclopropyl Carbons (3C): The quaternary carbon attached to the phenyl ring will be downfield relative to the two CH₂ groups. The two CH₂ carbons of the cyclopropane ring are expected in the upfield region, typically between 10-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying key functional groups:

- C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2200-2260 cm⁻¹. The C≡N stretching vibration is a highly characteristic feature of nitriles.[8]
- C-H Aromatic Stretch: Signals will appear just above 3000 cm⁻¹.
- C-H Aliphatic Stretch: Signals from the methoxy and cyclopropyl groups will appear just below 3000 cm⁻¹. The C-H stretches of cyclopropane rings can sometimes appear at higher wavenumbers than typical alkanes, occasionally above 3000 cm⁻¹.[9]
- C=C Aromatic Stretch: Multiple bands are expected in the 1450-1600 cm⁻¹ region.

- C-O Ether Stretch: Strong, characteristic bands for the aryl-alkyl ether linkages are expected around 1250 cm^{-1} and 1020 cm^{-1} .

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show:

- Molecular Ion (M^+): A prominent peak at $\text{m/z} = 203$, corresponding to the molecular weight of the compound.
- Key Fragmentation Patterns: Fragmentation would likely involve the loss of a methyl group ($[\text{M}-15]^+$), loss of the nitrile group ($[\text{M}-26]^+$), or cleavage of the cyclopropane ring. The stability of the benzylic cation formed by cleavage of the cyclopropane ring would likely result in a significant fragment.

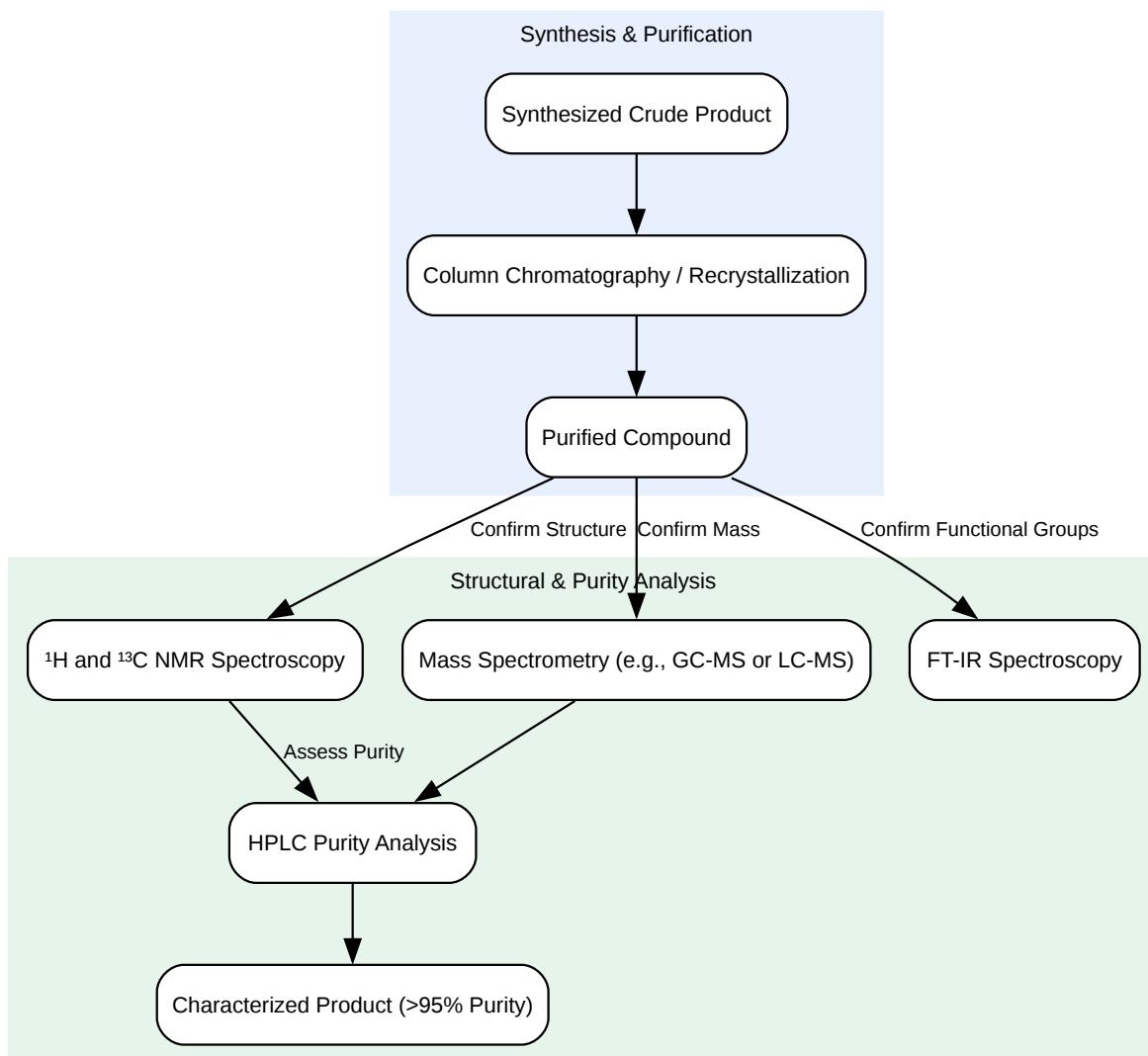
Chemical Properties and Reactivity

The reactivity of **1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile** is governed by its three main structural motifs.

- Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. It can also be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH_4).^[2]
- Reactions of the Cyclopropane Ring: The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, such as with strong electrophiles or via radical mechanisms. The presence of the electron-donating phenyl group and the electron-withdrawing nitrile group polarizes the ring, making it susceptible to nucleophilic attack, which can lead to ring opening.^[10]
- Reactions of the Aromatic Ring: The 3,4-dimethoxyphenyl ring is activated towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing effects of the methoxy groups (ortho, para-directing) and the deactivating cyclopropyl nitrile group will influence the position of substitution.

Synthesis and Characterization Workflow

While a specific, detailed synthesis for this exact molecule is not readily available in the initial search, a plausible synthetic route can be derived from established chemical literature for similar compounds. A common method for synthesizing aryl-substituted cyclopropanes is via a cyclopropanation reaction.^[3]


General Synthesis Protocol

A likely approach involves the reaction of (3,4-Dimethoxyphenyl)acetonitrile with a 1,2-dihaloethane in the presence of a strong base.

- **Deprotonation:** To a solution of (3,4-Dimethoxyphenyl)acetonitrile in a dry, aprotic solvent like THF or DMSO, add a strong base such as sodium hydride (NaH) or sodium amide (NaNH₂) at 0 °C to form the corresponding carbanion.
- **Cyclopropanation:** Add 1,2-dibromoethane or 1,2-dichloroethane to the solution and allow the reaction to warm to room temperature. The carbanion will act as a nucleophile, displacing one halide, followed by an intramolecular cyclization to displace the second halide, forming the cyclopropane ring.
- **Workup and Purification:** Quench the reaction with water or a saturated ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Characterization Workflow Diagram

The following workflow outlines the necessary steps to confirm the synthesis and purity of the target compound.

[Click to download full resolution via product page](#)

Caption: A standard workflow for the synthesis, purification, and characterization of **1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile**.

Safety and Handling

No specific safety data sheet (SDS) is available for **1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile**. Therefore, precautions must be based on data

for structurally related compounds, such as (3,4-Dimethoxyphenyl)acetonitrile and other nitriles.

[11][12]

- **Toxicity:** Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin. [11][12] They can release hydrogen cyanide upon decomposition or metabolism.
- **Handling:** Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.
- **Incompatibilities:** Avoid strong oxidizing agents, strong acids, and strong bases, as they may cause vigorous reactions or decomposition.[11]
- **Decomposition:** Hazardous decomposition products may include carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and hydrogen cyanide.[11]

Always consult a full Safety Data Sheet for a closely related compound and perform a thorough risk assessment before handling.

Conclusion

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile is a multifaceted molecule whose properties are a composite of its aromatic, cyclopropyl, and nitrile components. While comprehensive experimental data remains to be published, this guide provides a robust, scientifically grounded framework for understanding its expected physical, spectral, and chemical characteristics. The provided workflows for synthesis and characterization serve as a practical starting point for researchers aiming to work with this compound. As with any chemical, especially one with limited safety data, cautious handling and adherence to rigorous safety protocols are paramount.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- ChemSynthesis. (n.d.). **1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile**.
- Fisher Scientific. (2025). Safety Data Sheet - 3,4-Dimethoxyphenylacetonitrile.
- National Center for Biotechnology Information. (n.d.). Cyclopropanecarbonitrile. PubChem Compound Database.
- Sigma-Aldrich. (2024). Safety Data Sheet - D136808.

- Benchchem. (n.d.). 1-(4-Ethoxyphenyl)cyclopropanecarbonitrile.
- Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. *Chemical Reviews*, 101(6), 1641-1686.
- ChemicalBook. (n.d.). Cyclopropanecarbonitrile(5500-21-0) 1H NMR spectrum.
- ChemicalBook. (n.d.). (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 1H NMR spectrum.
- ChemSynthesis. (n.d.). 1-(3,4-dimethoxyphenyl)cyclopropanecarbaldehyde.
- Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. *ResearchGate*.
- Bernstein, S. C., & Eliel, E. L. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H₂O. *Icarus*, 129(1), 209-219.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 1H NMR [m.chemicalbook.com]
- 6. Cyclopropanecarbonitrile(5500-21-0) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. The infrared spectra of nitriles and related compounds frozen in Ar and H₂O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. infrared spectrum of cyclopropane C₃H₆ prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. Cyclopropanecarbonitrile | C₄H₅N | CID 79637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [physical and chemical properties of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181795#physical-and-chemical-properties-of-1-3-4-dimethoxyphenyl-cyclopropanecarbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com